molecular formula C6H11NO2 B6156113 4-hydroxy-3,3-dimethylpyrrolidin-2-one CAS No. 1936484-87-5

4-hydroxy-3,3-dimethylpyrrolidin-2-one

Cat. No.: B6156113
CAS No.: 1936484-87-5
M. Wt: 129.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3,3-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the fourth position and two methyl groups at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylpyrrolidin-2-one: Lacks the hydroxyl group at the fourth position.

    4-hydroxy-2-pyrrolidinone: Lacks the methyl groups at the third position.

Uniqueness

4-hydroxy-3,3-dimethylpyrrolidin-2-one is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications.

Properties

CAS No.

1936484-87-5

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.